Carbidopa Methyl Ester

Description

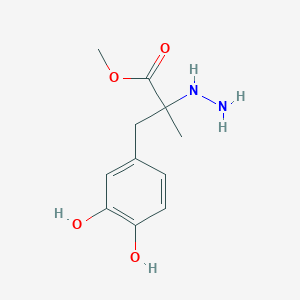

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(13-12,10(16)17-2)6-7-3-4-8(14)9(15)5-7/h3-5,13-15H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETYBXLXKYRFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544522 | |

| Record name | Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91431-01-5 | |

| Record name | Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α-hydrazinyl-3,4-dihydroxy-α-methyl-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Carbidopa Methyl Ester and Its Solubility Profile

An In-depth Technical Guide to the Solubility of Carbidopa Methyl Ester for Researchers, Scientists, and Drug Development Professionals

Carbidopa is a peripherally acting aromatic L-amino acid decarboxylase (DDC) inhibitor.[1] It is co-administered with levodopa (L-DOPA), the metabolic precursor to dopamine, in the management of Parkinson's disease.[1] Carbidopa's primary role is to prevent the conversion of L-DOPA to dopamine in the peripheral circulation, thereby increasing the bioavailability of L-DOPA in the central nervous system and reducing its peripheral side effects.[1]

This compound is the methyl ester derivative of carbidopa and a key intermediate in the synthesis of carbidopa.[2][3][4] As a distinct chemical entity, its physicochemical properties, particularly its solubility in various solvents, are of paramount importance for several reasons:

-

Process Chemistry and Purification: The efficiency of synthesis, crystallization, and purification of carbidopa often involves its methyl ester intermediate. A thorough understanding of the solubility of this compound in different organic solvents is crucial for optimizing reaction conditions, maximizing yield, and developing effective purification strategies.

-

Pre-formulation and Drug Delivery: While carbidopa itself is the active pharmaceutical ingredient (API), its ester derivatives have been explored as potential prodrugs to enhance its pharmacokinetic properties.[5] The solubility of this compound in both aqueous and organic media is a critical determinant of its potential for formulation into various dosage forms and its absorption characteristics. For instance, the analogous levodopa methyl ester is noted to be significantly more soluble than levodopa, which has been leveraged in specific formulations to improve its dissolution and absorption.[6]

This technical guide provides a comprehensive overview of the solubility of this compound. It is designed to be a practical resource for researchers, chemists, and formulation scientists, offering both theoretical insights and detailed experimental protocols for determining and understanding the solubility of this important compound.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key properties of this compound are summarized below:

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₁₁H₁₆N₂O₄ | [7] |

| Molecular Weight | 240.26 g/mol | [7] |

| Predicted XLogP3 | 0.4 | [7] |

| Hydrogen Bond Donor Count | 4 | [7] |

| Hydrogen Bond Acceptor Count | 6 | [7] |

The predicted XLogP3 value of 0.4 suggests that this compound is a relatively hydrophilic compound.[7] The presence of multiple hydrogen bond donors and acceptors in its structure indicates its potential for interaction with polar solvents. The esterification of the carboxylic acid group of carbidopa to form the methyl ester is expected to increase its lipophilicity and, consequently, its solubility in organic solvents compared to the parent compound.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.

For a compound like this compound, its solubility in a given solvent is influenced by:

-

Polarity: The presence of hydroxyl, amine, and ester functional groups gives the molecule a polar character, suggesting good solubility in polar solvents.

-

Hydrogen Bonding: The ability of this compound to both donate and accept hydrogen bonds will favor its dissolution in solvents that can also participate in hydrogen bonding, such as water, alcohols, and DMSO.

-

pH (in aqueous solutions): The hydrazinyl group in this compound is basic and can be protonated in acidic solutions. This ionization would lead to a significant increase in its aqueous solubility at lower pH values. This is consistent with the observed pH-dependent solubility of the parent compound, carbidopa, which is more soluble in acidic conditions.[1][4][8]

Known Solubility Profile of this compound

Publicly available quantitative solubility data for this compound across a wide range of solvents is limited. However, based on available information and chemical principles, a qualitative and predictive solubility profile can be outlined.

Qualitative Solubility:

-

Slightly Soluble: Acetonitrile, Dimethyl Sulfoxide (DMSO), Methanol.[9]

Predicted Solubility:

-

Aqueous Solvents: The solubility in neutral water is expected to be low. However, due to the basicity of the hydrazinyl group, the solubility is predicted to increase significantly in acidic aqueous buffers (e.g., pH 1-4).

-

Polar Protic Solvents: Good solubility is expected in polar protic solvents like ethanol and isopropanol due to favorable hydrogen bonding interactions.

-

Polar Aprotic Solvents: Besides DMSO and acetonitrile, solubility is also expected in other polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF).

-

Nonpolar Solvents: Low solubility is expected in nonpolar solvents such as hexanes and toluene.

It is important to note that these are predictions. For definitive and quantitative data, experimental determination is essential.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It is a robust and reliable method that allows for the determination of the thermodynamic solubility under controlled conditions.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, pH buffers, methanol, ethanol, acetonitrile, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker with a temperature-controlled chamber

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

HPLC-UV or UV-Vis spectrophotometer

Experimental Workflow Diagram

Caption: Workflow for the determination of equilibrium solubility.

Detailed Protocol

-

Preparation of Samples:

-

Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A starting point could be 20-50 mg.

-

Accurately add a known volume of the desired solvent (e.g., 2 mL) to each vial.

-

Prepare samples in triplicate for each solvent to ensure the reliability of the results.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Shake the samples at a constant speed. The time required to reach equilibrium can vary but is typically between 24 and 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute no longer increases.

-

-

Sample Collection and Preparation for Analysis:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

To ensure complete separation of the solid from the liquid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

To remove any remaining fine particles, filter the aliquot through a 0.45 µm syringe filter into a clean vial. Note: It is important to ensure that the filter material does not adsorb the solute. A quick validation check is recommended.

-

Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The average concentration from the triplicate samples represents the equilibrium solubility of this compound in that solvent at the specified temperature.

-

Analytical Methodologies for Quantification

A reliable and validated analytical method is crucial for the accurate determination of solubility. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and recommended technique.

HPLC-UV Method

A reversed-phase HPLC method is well-suited for the analysis of this compound. A sample method is provided below as a starting point for method development.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Isocratic or gradient elution depending on sample complexity |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | ~280 nm (to be confirmed by UV scan) |

Method Validation: Before use in solubility studies, the HPLC method must be validated for linearity, accuracy, and precision according to ICH guidelines.

UV-Vis Spectrophotometry

For a simpler, high-throughput screening of solubility, UV-Vis spectrophotometry can be used, provided that the solvent does not interfere at the analysis wavelength and that this compound is the only absorbing species in the solution. A calibration curve should be prepared in the same solvent as the samples.

Factors Influencing the Solubility of this compound

-

Temperature: The solubility of most solids increases with temperature. Therefore, it is crucial to control the temperature during solubility experiments.

-

pH: As discussed, the aqueous solubility of this compound is expected to be highly pH-dependent. A full pH-solubility profile should be determined for aqueous-based formulation development.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form of the this compound used in the solubility studies.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table for Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water (pH 7.0) | 25 | ||

| 0.1 M HCl (pH 1.2) | 25 | ||

| Phosphate Buffer (pH 6.8) | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 |

Conclusion

A comprehensive understanding of the solubility of this compound is fundamental for its efficient use in the synthesis of carbidopa and for exploring its potential as a prodrug. While publicly available quantitative data is scarce, this guide provides the theoretical background and a detailed, practical framework for researchers to experimentally determine the solubility of this compound in a variety of solvents. By following the outlined protocols and considering the key influencing factors, scientists in the field of drug development can generate the high-quality data needed to advance their research and development activities.

References

- Krisai, K., Charnvanich, D., & Chongcharoen, W. (2020). Increasing the solubility of levodopa and carbidopa using ionization approach. Thai Journal of Pharmaceutical Sciences, 44(4), 251-255.

-

Stocchi, F., et al. (2016). L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study. PLoS ONE, 11(6), e0156163. [Link]

- Farkas, J., et al. (2007).

- Konduru, R., & Madhuri, G. V. (2014). Development and Validation of a New Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Carbidopa and Levodopa in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 5(12), 5530-5538.

-

PubChem. (n.d.). Carbidopa. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Carbidopa. National Center for Biotechnology Information. Retrieved from [Link]

-

WIPO. (2007). Process for the preparation of carbidopa. WO/2007/042848. [Link]

-

Allmpus. (n.d.). This compound N-CYCLOHEXYLIDENE. Retrieved from [Link]

-

Di Guida, R., et al. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules, 28(11), 4264. [Link]

-

World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010. [Link]

- Di Guida, R., et al. (2023). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. Molecules, 28(11), 4264.

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

- Abraham, A., & Basit, A. W. (2005). Pharmaceutical compositions and method of using levodopa and carbidopa. WO2005023185A2.

- Oprean, R., et al. (2007). SIMULTANEOUS DETERMINATION OF LEVODOPA AND CARBIDOPA IN PHARMACEUTICALS BY PRINCIPAL COMPONENT REGRESSION. Revue Roumaine de Chimie, 52(11), 1095-1100.

- Akdağ, G., & Küçükgüzel, Ş. G. (2021). Development and Validation of a Effective and Reliable HPLC Method for the Quantification of Levodopa and Carbidopa in Pharmaceutical Formulations. Journal of Research in Pharmacy, 25(3), 329-338.

-

Thai Science. (2020). Increasing the solubility of levodopa and carbidopa using ionization approach. [Link]

- El-Gindy, A., et al. (2018). Micellar HPLC-UV method for the simultaneous determination of levodopa, carbidopa and entacapone in pharmaceuticals and human plasma.

- Suneetha, A., & Rao, A. L. (2021). DEVELOPMENT AND VALIDATION OF A SIMPLE AND NOVEL RP-HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF LEVODOPA AND CARBIDOPA IN PURE AND PHARMACEUTICAL DOSAGE FORMS. High Technology Letters, 27(7), 563-573.

-

Agilent Technologies. (2020). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur. Chapter 2.2.25). [Link]

-

ResearchGate. (2017). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples [mdpi.com]

- 3. ijpsr.com [ijpsr.com]

- 4. thaiscience.info [thaiscience.info]

- 5. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]

- 6. L-Dopa Pharmacokinetic Profile with Effervescent Melevodopa/Carbidopa versus Standard-Release Levodopa/Carbidopa Tablets in Parkinson's Disease: A Randomised Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | C11H16N2O4 | CID 13589972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. INCREASING THE SOLUBILITY OF LEVODOPA AND CARBIDOPA USING IONIZATION APPROACH | Krisai | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]

- 9. This compound CAS#: 91431-01-5 [m.chemicalbook.com]

Carbidopa Methyl Ester: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of carbidopa methyl ester, a key chemical entity in pharmaceutical research and development. We will delve into its fundamental physicochemical properties, synthesis, and its critical role as a prodrug and reference standard in the context of Parkinson's disease therapy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development.

Introduction: The Significance of this compound

Carbidopa is a crucial medication used in the management of Parkinson's disease, primarily in combination with levodopa (L-DOPA).[1] Its therapeutic benefit lies in its function as a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor.[2] By inhibiting this enzyme outside the central nervous system, carbidopa prevents the premature conversion of L-DOPA to dopamine in the periphery, which in turn increases the bioavailability of L-DOPA in the brain and reduces peripheral side effects such as nausea and cardiovascular issues.[2]

This compound is the methyl ester derivative of carbidopa. In pharmaceutical sciences, esterification is a common strategy to create prodrugs, which are inactive or less active precursors that are metabolized in the body to release the active parent drug. This compound serves as a prodrug of carbidopa and is also a critical reference standard for analytical method development, validation, and quality control in the pharmaceutical industry.[3][4][5] Its well-characterized properties are essential for ensuring the quality and purity of carbidopa and its formulations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and analytical behavior.

| Property | Value | Source(s) |

| CAS Number | 91431-01-5 | [3][4][5][6] |

| Molecular Formula | C₁₁H₁₆N₂O₄ | [3][5][6] |

| Molecular Weight | 240.26 g/mol | [3][5][6] |

| Synonyms | Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate, (S)-Carbidopa Methyl Ester, Carbidopa Impurity E | [3][6] |

| Form | Solid, Off-White to Light Brown | [7] |

| Melting Point | >54°C (decomposes) | [7] |

| Solubility | Slightly soluble in Acetonitrile, DMSO, and Methanol | [7] |

Synthesis and Chemical Workflow

This compound is a key intermediate in some synthetic routes to carbidopa. A common approach involves the esterification of L-α-methyldopa, followed by further chemical transformations. One documented method involves the reaction of L-α-methyldopa methyl ester with an oxaziridine to form an intermediate which is then hydrolyzed to yield carbidopa.[8][9][10][11]

Illustrative Synthesis Workflow

The following diagram outlines a generalized workflow for the synthesis of carbidopa, highlighting the role of this compound as an intermediate.

Caption: Generalized synthetic pathway to Carbidopa via L-α-methyldopa methyl ester.

Experimental Protocol: Synthesis of Carbidopa from Methyldopa Methyl Ester

The following is a representative, conceptual protocol based on literature descriptions for the synthesis of carbidopa, where this compound or a related derivative is an intermediate.[8][9][11]

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Formation of the Intermediate

-

In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve L-α-methyldopa methyl ester in an appropriate solvent such as dichloromethane.

-

Cool the solution to a controlled temperature (e.g., 25°C).

-

Slowly add a solution of an aminating agent, such as an oxaziridine derivative (e.g., 3,3-dimethyloxaziridine), to the reaction mixture over a period of 15-20 minutes.

-

Stir the reaction mixture at the controlled temperature for a specified duration to allow for the formation of the methyldopa imine ester intermediate.

-

Cool the mixture (e.g., to 0°C) and isolate the intermediate product by filtration.

Step 2: Hydrolysis to Carbidopa

-

Suspend the isolated intermediate in an acidic solution, such as 20% hydrochloric acid.

-

Heat the mixture to a temperature between 90°C and 100°C for several hours (e.g., 3-6 hours) to effect hydrolysis.

-

After the reaction is complete, evaporate the reaction mixture.

-

Add water to the residue and adjust the pH to be alkaline using a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the final product.

-

Isolate the crystalline carbidopa by filtration or centrifugation.

Mechanism of Action and Therapeutic Relevance

As a prodrug, this compound is designed to be converted into the active drug, carbidopa, within the body. The primary mechanism of action of carbidopa is the inhibition of the aromatic L-amino acid decarboxylase (AADC) enzyme in the peripheral tissues.[2]

Biochemical Pathway of L-DOPA with and without Carbidopa

The following diagram illustrates the biochemical pathway of L-DOPA metabolism and the critical role of carbidopa.

Caption: L-DOPA metabolism with Carbidopa-mediated peripheral AADC inhibition.

By inhibiting the peripheral AADC enzyme, carbidopa ensures that a larger proportion of administered L-DOPA can cross the blood-brain barrier.[2] Once in the brain, L-DOPA is converted to dopamine, replenishing the depleted levels characteristic of Parkinson's disease. This targeted delivery enhances the therapeutic efficacy of L-DOPA while minimizing dose-related peripheral side effects.[2]

Analytical Applications

This compound is an essential tool for analytical chemists in the pharmaceutical industry.[3] It serves as a well-characterized reference standard for various analytical applications.[5]

Key Analytical Uses:

-

Method Development and Validation: Used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the quantification of carbidopa and its related substances in drug products and biological matrices.[3][12]

-

Quality Control: Employed as a reference standard in routine quality control testing to ensure the identity, purity, and strength of carbidopa active pharmaceutical ingredients (APIs) and finished products.[3]

-

Impurity Profiling: As a known impurity of carbidopa (designated as Carbidopa Impurity E), it is used to identify and quantify this specific impurity in carbidopa samples, which is crucial for meeting regulatory requirements.[13]

-

Stability Testing: Utilized in stability studies to assess the degradation pathways of carbidopa under various environmental conditions.[3]

Conclusion

This compound is a molecule of significant importance in the pharmaceutical landscape, particularly in the context of Parkinson's disease therapy. Its role as a prodrug, a key synthetic intermediate, and a critical analytical reference standard underscores its value to researchers and drug development professionals. A comprehensive understanding of its physicochemical properties, synthesis, and mechanism of action is paramount for its effective utilization in advancing pharmaceutical science and ensuring the quality of medications for patients.

References

-

PubChem. Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate. [Link]

- Google Patents. CN102702019A - Method for synthesizing carbidopa.

- Google Patents.

-

WIPO Patentscope. WO/2007/042848 PROCESS FOR THE PREPARATION OF CARBIDOPA. [Link]

- Google Patents. CN102702019B - Method for synthesizing carbidopa.

-

Axios Research. This compound - CAS - 91431-01-5. [Link]

-

National Center for Biotechnology Information. Carbidopa - StatPearls. [Link]

-

Patsnap Synapse. What is the mechanism of Carbidopa? [Link]

-

MDPI. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. [Link]

-

Pharmaffiliates. Carbidopa-impurities. [Link]

Sources

- 1. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Carbidopa? [synapse.patsnap.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. echemi.com [echemi.com]

- 5. This compound - CAS - 91431-01-5 | Axios Research [axios-research.com]

- 6. Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate | C11H16N2O4 | CID 13589972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 91431-01-5 [m.chemicalbook.com]

- 8. CN102702019A - Method for synthesizing carbidopa - Google Patents [patents.google.com]

- 9. WO2007042848A2 - Process for the preparation of carbidopa - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. CN102702019B - Method for synthesizing carbidopa - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

The Evolution of Carbidopa Esters: A Technical Guide to Enhancing Levodopa Therapy

For decades, the combination of levodopa and a peripheral dopa decarboxylase inhibitor has been the cornerstone of symptomatic treatment for Parkinson's disease.[1] Carbidopa, a potent inhibitor of aromatic L-amino acid decarboxylase (AADC), plays a crucial role in this therapeutic strategy by preventing the premature conversion of levodopa to dopamine in the periphery.[2][3] This allows more levodopa to reach the brain, where it is needed to replenish dopamine levels. However, the physicochemical properties of carbidopa itself present challenges for certain drug delivery approaches. This has led to the exploration of carbidopa esters as prodrugs, a journey marked by incremental advances in chemical synthesis and a deepening understanding of pharmacokinetic principles.

This in-depth technical guide provides a comprehensive overview of the historical development of carbidopa esters, from early conceptualization to the latest clinical advancements. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the rationale, synthesis, and evaluation of these important therapeutic agents.

The Genesis of Carbidopa and the Need for Prodrugs

The introduction of levodopa in the 1960s revolutionized the treatment of Parkinson's disease.[1] However, its widespread use was initially hampered by the high doses required and the significant peripheral side effects, such as nausea and vomiting, caused by the conversion of levodopa to dopamine outside the central nervous system. The discovery and co-administration of carbidopa in the early 1970s marked a significant breakthrough, allowing for a reduction in the required levodopa dose and a significant decrease in peripheral adverse effects.[1]

Despite its success, carbidopa's low aqueous solubility has been a persistent challenge, particularly for the development of liquid formulations and continuous delivery systems aimed at providing more stable plasma levodopa concentrations.[4] This limitation prompted researchers to explore the prodrug approach, a strategy where a pharmacologically inactive compound (the prodrug) is chemically modified to improve its physicochemical or pharmacokinetic properties. Once administered, the prodrug is converted in vivo to the active parent drug through enzymatic or chemical processes. For carbidopa, esterification of its carboxylic acid group emerged as a promising strategy to enhance its properties.

Early Explorations: The Rise and Stall of Simple Carbidopa Esters

In the pursuit of improved formulations, simple alkyl esters of carbidopa, such as carbidopa methyl ester and carbidopa ethyl ester, were among the first to be synthesized and investigated. The primary rationale behind this approach was to transiently mask the polar carboxylic acid group, thereby increasing the lipophilicity and potentially the solubility of the molecule in specific formulation vehicles.

Synthesis of Carbidopa Methyl and Ethyl Esters

The synthesis of these simple esters typically involves the reaction of carbidopa with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst. While specific historical synthesis protocols are not extensively detailed in recent literature, the general principles of Fischer esterification would apply.

A patent for the synthesis of carbidopa describes a process that involves the reaction of L-α-methyldopa methyl ester with an oxaziridine, followed by hydrolysis to yield carbidopa.[5] This suggests that the methyl ester of the precursor was a key intermediate, highlighting the early integration of ester chemistry in carbidopa synthesis pathways.

Preclinical Evaluation and Physicochemical Properties

Information on the extensive preclinical evaluation of carbidopa methyl and ethyl esters is sparse in publicly available literature, suggesting that these early-generation prodrugs may not have progressed significantly through the development pipeline. However, their physicochemical properties have been characterized.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties |

| Carbidopa | C10H14N2O4 | 226.23 | 28860-95-9 | White crystalline compound, slightly soluble in water.[6] |

| This compound | C11H16N2O4 | 240.26 | 91431-01-5 | Pharmaceutical reference standard.[7] |

| Carbidopa Ethyl Ester | C12H18N2O4 | 254.28 | 1458640-32-8 | Available as a chemical standard. |

Table 1: Physicochemical Properties of Carbidopa and its Simple Esters

The expectation with these ester prodrugs was that upon administration, they would be rapidly hydrolyzed by ubiquitous esterase enzymes in the body to release the active carbidopa.

Figure 1: General scheme of carbidopa ester hydrolysis.

While theoretically sound, the clinical development of these simple esters did not appear to gain significant traction. The reasons for this are not explicitly documented in the readily available literature but could be attributed to a number of factors, including:

-

Pharmacokinetic Variability: The rate and extent of enzymatic hydrolysis of esters can vary significantly between individuals, leading to unpredictable carbidopa exposure.

-

Limited Improvement: The modest changes in physicochemical properties offered by simple alkyl esters may not have been sufficient to overcome the formulation challenges to a degree that warranted full-scale clinical development.

-

Focus on Levodopa Prodrugs: During the same period, significant research efforts were also directed towards developing levodopa prodrugs, which may have been perceived as having a more direct impact on improving therapeutic outcomes.

A Paradigm Shift: The Emergence of Phosphate Esters - Foscarbidopa

After a period of relatively little advancement in the field of carbidopa esters, a significant breakthrough occurred with the development of phosphate ester prodrugs. This newer generation of prodrugs offered a more sophisticated solution to the solubility and stability challenges associated with carbidopa.

Foscarbidopa, a phosphate ester prodrug of carbidopa, represents the culmination of this research effort. It was developed in tandem with foslevodopa, a phosphate ester prodrug of levodopa.

Rationale for Phosphate Ester Prodrugs

The key advantage of the phosphate ester moiety is its ability to dramatically increase the aqueous solubility of the parent drug. This is due to the ionizable nature of the phosphate group, which can exist in a charged state at physiological pH, thereby enhancing its interaction with water. This high water solubility is particularly advantageous for the development of parenteral formulations, including solutions for continuous subcutaneous infusion.

Figure 2: Rationale for the development of foscarbidopa.

Synthesis and In Vivo Conversion of Foscarbidopa

The synthesis of foscarbidopa involves the phosphorylation of one of the hydroxyl groups on the catechol ring of carbidopa. Upon administration, foscarbidopa is rapidly converted to carbidopa by ubiquitous alkaline phosphatase enzymes.

Preclinical and Clinical Evaluation of Foslevodopa/Foscarbidopa

The combination of foslevodopa and foscarbidopa has undergone extensive preclinical and clinical evaluation, demonstrating the success of the phosphate ester prodrug approach.

Experimental Protocol: Abridged Phase 1 Clinical Trial Design for Foslevodopa/Foscarbidopa

-

Objective: To assess the safety, tolerability, and pharmacokinetics of continuous subcutaneous infusion of foslevodopa/foscarbidopa in patients with advanced Parkinson's disease.

-

Study Design: Open-label, single-arm study.

-

Participants: Patients with advanced Parkinson's disease experiencing motor fluctuations.

-

Intervention: Continuous subcutaneous infusion of a foslevodopa/foscarbidopa solution for 24 hours a day.

-

Pharmacokinetic Sampling: Blood samples were collected at regular intervals to determine the plasma concentrations of levodopa and carbidopa.

-

Efficacy Assessments: Motor function was assessed using standardized rating scales, and patients recorded their motor states in diaries.

-

Safety Monitoring: Adverse events were monitored throughout the study.

Recent clinical trials have shown that continuous subcutaneous infusion of foslevodopa/foscarbidopa leads to more stable plasma levodopa concentrations compared to oral levodopa/carbidopa formulations. This results in a significant reduction in "off" time and an increase in "on" time without troublesome dyskinesia for patients with advanced Parkinson's disease.[8]

Quantitative Data from Clinical Trials

| Parameter | Oral Levodopa/Carbidopa | Foslevodopa/Foscarbidopa (Subcutaneous Infusion) |

| Change in "Off" Time | Variable | Significant Reduction |

| "On" Time without Dyskinesia | Variable | Significant Increase |

| Plasma Levodopa Fluctuation | High | Low |

Table 2: Comparative Efficacy of Oral vs. Subcutaneous Prodrug Delivery

Future Directions and Conclusion

The historical development of carbidopa esters illustrates a clear progression from simple chemical modifications to a more sophisticated, targeted prodrug design. While the early methyl and ethyl esters did not achieve widespread clinical use, they laid the groundwork for understanding the potential of the prodrug approach for carbidopa. The recent success of foscarbidopa, in combination with foslevodopa, for continuous subcutaneous infusion represents a significant advancement in the management of advanced Parkinson's disease.

Future research in this area may focus on:

-

Exploring other ester linkages: Investigating different types of ester prodrugs with varying rates of hydrolysis to fine-tune the pharmacokinetic profile of carbidopa.

-

Targeted delivery: Designing carbidopa ester prodrugs that are selectively activated at specific sites in the body to further minimize potential side effects.

-

Combination with other therapeutic agents: Exploring the use of carbidopa esters in combination with other anti-Parkinsonian medications.

References

-

Influence of Layer Position on in Vitro and in Vivo Release of Levodopa Methyl Ester and Carbidopa From Three-Layer Matrix Tablets. PubMed. [Link]

-

Preclinical Toxicological Studies of Carbidopa and Combinations of Carbidopa and Levodopa. PubMed. [Link]

-

History of levodopa and dopamine agonists in Parkinson's disease treatment. PubMed. [Link]

-

Comparison of the pharmacokinetics of an oral extended-release capsule formulation of carbidopa-levodopa (IPX066) with immediate-release carbidopa-levodopa (Sinemet®), sustained-release carbidopa-levodopa (Sinemet® CR), and carbidopa-levodopa-entacapone (Stalevo®). National Institutes of Health. [Link]

-

Carbidopa. PubChem. [Link]

-

Dosing and efficacy of extended-release carbidopa-levodopa in advanced Parkinson's disease patients with or without concomitant medication use (P1.027). ResearchGate. [Link]

-

Comparison of the Pharmacokinetics of An Oral Extended-Release Capsule Formulation of Carbidopa-Levodopa (IPX066), with Immediate-Release Carbidopa-Levodopa (Sinemet®), Sustained-Release Carbidopa-Levodopa (Sinemet® CR), and Carbidopa-Levodopa-Entacapone (Stalevo®). ResearchGate. [Link]

-

Levodopa: History and Therapeutic Applications. National Institutes of Health. [Link]

-

A phase I study to evaluate the effect of high-dose carbidopa on levodopa pharmacokinetics. National Institutes of Health. [Link]

-

An analysis of the efficacy of extended-release carbidopa-levodopa in Parkinson's disease. NeurologyLive. [Link]

-

Comparison of enteric-coated levodopa with levodopa-carbidopa combination. A double-blind crossover trial. PubMed. [Link]

- Pharmaceutical compositions and method of using levodopa and carbidopa.

-

Preclinical Development of a Novel Carbidopa/Levodopa Precision Olfactory Delivery (POD®) Drug-Device Combination Product for the Treatment of OFF Episodes in Parkinson's Disease. MDS Abstracts. [Link]

-

New Study Suggests Levodopa May Slow Progression Of Parkinson's Disease. Columbia University Irving Medical Center. [Link]

- Method for synthesizing carbidopa.

-

75-091 Carbidopa and Levodopa Bioequivalence Review. accessdata.fda.gov. [Link]

-

Carbidopa. PharmaCompass.com. [Link]

-

Long-term results of carbidopa/levodopa enteral suspension across the day in advanced Parkinson's disease: Post-hoc analyses from a large 54-week trial. National Institutes of Health. [Link]

-

Introduction - Clinical Review Report: Levodopa/Carbidopa (Duodopa). National Center for Biotechnology Information. [Link]

-

Understand the Differences in Carbidopa/Levodopa Formulations for Parkinson Disease. Pharmacy Times. [Link]

-

Carbidopa/Melevodopa. Patsnap Synapse. [Link]

-

Carbidopa. Wikipedia. [Link]

-

Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED. ResearchGate. [Link]

-

Interim results of SC foslevodopa/foscarbidopa in Parkinson's disease. VJNeurology. [Link]

Sources

- 1. History of levodopa and dopamine agonists in Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the pharmacokinetics of an oral extended‐release capsule formulation of carbidopa‐levodopa (IPX066) with immediate‐release carbidopa‐levodopa (Sinemet®), sustained‐release carbidopa‐levodopa (Sinemet® CR), and carbidopa‐levodopa‐entacapone (Stalevo®) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]

- 5. Long-term safety and efficacy of levodopa-carbidopa intestinal gel in advanced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbidopa - Wikipedia [en.wikipedia.org]

- 7. This compound - SRIRAMCHEM [sriramchem.com]

- 8. vjneurology.com [vjneurology.com]

An In-depth Technical Guide to the Enzymatic Conversion of Carbidopa Methyl Ester

Abstract

The synthesis of Carbidopa, a crucial peripheral dopa decarboxylase inhibitor used in the treatment of Parkinson's disease, often involves a final hydrolysis step of its methyl ester precursor. While chemical hydrolysis methods are prevalent, they can necessitate harsh conditions that may lead to side reactions and purification challenges. This technical guide explores the application of enzymatic catalysis, specifically using lipases and esterases, for the de-esterification of Carbidopa Methyl Ester. This biocatalytic approach offers the potential for milder reaction conditions, high selectivity, and a more sustainable manufacturing process. This document provides a comprehensive overview of the theoretical basis, practical considerations, and a detailed experimental protocol for this enzymatic conversion. We will delve into enzyme selection, reaction optimization, and analytical monitoring, offering a self-validating framework for researchers in pharmaceutical development.

Introduction: The Case for a Biocatalytic Approach

Carbidopa's therapeutic efficacy is well-established in its combination with Levodopa, preventing the premature conversion of Levodopa to dopamine in the periphery and thereby enhancing its bioavailability in the central nervous system.[1] The chemical synthesis of Carbidopa often culminates in the hydrolysis of an ester intermediate, such as this compound.[2][3][4] Traditional chemical hydrolysis, typically employing strong acids or bases, can be effective but presents several drawbacks, including the potential for degradation of the sensitive catechol moieties and the generation of significant waste streams.

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful tool in pharmaceutical synthesis, offering high specificity, mild reaction conditions, and a reduced environmental footprint.[5] Lipases and esterases, in particular, are well-documented for their ability to catalyze the hydrolysis of a wide range of esters.[3][6][7] The application of these enzymes to the de-esterification of this compound presents a compelling alternative to conventional chemical methods.

This guide will provide the foundational knowledge and a practical framework for implementing an enzymatic strategy for the conversion of this compound to Carbidopa.

The Core of the Conversion: Understanding the Enzymatic Hydrolysis of Esters

The fundamental reaction is the hydrolysis of the methyl ester of Carbidopa to yield Carbidopa and methanol. This reaction is catalyzed by hydrolases, specifically esterases or lipases.

The Catalytic Mechanism

Lipases and esterases catalyze ester hydrolysis typically through a serine hydrolase mechanism. The reaction proceeds via a two-step process involving a catalytic triad (commonly Ser-His-Asp/Glu) in the enzyme's active site.

-

Acylation: The serine residue performs a nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol (methanol) and forming a covalent acyl-enzyme intermediate.

-

Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then breaks down to release the carboxylic acid product (Carbidopa) and regenerate the free enzyme.

Enzyme Selection: Identifying the Optimal Biocatalyst

| Enzyme | Source | Key Characteristics |

| Lipase B from Candida antarctica (CALB) | Fungal | High stability, broad substrate specificity, widely used in pharmaceutical synthesis.[8][9] |

| Lipase from Pseudomonas cepacia (PCL) | Bacterial | High activity and stability, effective in organic solvents.[3][10][11] |

| Lipase from Candida rugosa (CRL) | Fungal | Known for hydrolyzing a variety of esters, though sometimes with lower stability than CALB.[3] |

| Pig Liver Esterase (PLE) | Mammalian | Broad substrate specificity for ester hydrolysis, often used in asymmetric synthesis.[12] |

Recommendation: For initial screening, immobilized Candida antarctica Lipase B (e.g., Novozym 435) is highly recommended. Its proven robustness, broad applicability in pharmaceutical intermediate synthesis, and commercial availability in an immobilized form make it an excellent starting point.[8][13] Immobilization enhances thermal and operational stability and simplifies enzyme recovery and reuse.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the enzymatic hydrolysis of this compound. It is designed as a self-validating system, with clear steps for execution and monitoring.

Materials and Reagents

-

This compound (Substrate)

-

Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

-

Phosphate Buffer (e.g., 0.1 M, pH 7.0)

-

Organic Co-solvent (e.g., tert-butanol or DMSO, HPLC grade)

-

Carbidopa (Reference Standard)

-

HPLC-grade acetonitrile and water

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Sodium hydroxide solution (for pH adjustment)

-

Hydrochloric acid solution (for pH adjustment)

Equipment

-

Jacketed glass reactor with overhead stirrer and temperature control

-

pH meter and probe

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

-

Analytical balance

-

Filtration apparatus

Experimental Workflow

Detailed Procedure

-

Substrate Preparation:

-

Prepare a 0.1 M phosphate buffer and adjust the pH to 7.0.

-

Due to the limited aqueous solubility of this compound, prepare a stock solution in a minimal amount of a water-miscible organic co-solvent such as tert-butanol or DMSO. A solvent concentration of 10-20% (v/v) is a good starting point.[3]

-

In the jacketed reactor, add the buffer and then slowly add the substrate stock solution while stirring to achieve the desired final substrate concentration (e.g., 10-50 g/L).

-

-

Reaction Initiation:

-

Set the reactor temperature to a starting point of 40°C.

-

Once the temperature and pH are stable, add the immobilized CALB to the reactor. A typical enzyme loading is 5-10% (w/w) relative to the substrate.

-

Maintain constant, gentle stirring to ensure suspension of the enzyme beads without causing excessive shear.

-

-

Reaction Monitoring:

-

Withdraw small aliquots (e.g., 100 µL) from the reaction mixture at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours).

-

Immediately quench the enzymatic reaction in the aliquot, for example, by adding an equal volume of acetonitrile or by filtration to remove the enzyme.

-

Analyze the samples by HPLC to determine the concentrations of this compound and Carbidopa. A C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like 0.1% formic acid) and UV detection at around 280 nm is a suitable starting point for the analytical method.[14][15][16]

-

-

Reaction Workup and Product Isolation:

-

Once the reaction has reached completion (typically >99% conversion as determined by HPLC), stop the stirring and filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

-

Adjust the pH of the filtrate to the isoelectric point of Carbidopa (around pH 5-6) to induce precipitation.

-

Cool the mixture to enhance precipitation.

-

Collect the precipitated Carbidopa by filtration, wash with cold water, and dry under vacuum.

-

Optimization and Troubleshooting

The initial reaction conditions provided are a starting point. Optimization is crucial to maximize yield, reaction rate, and process efficiency.

| Parameter | Rationale for Optimization | Typical Range |

| pH | Enzyme activity and stability are highly pH-dependent. The optimal pH for hydrolysis may differ from the enzyme's general optimal pH. | 6.0 - 8.5 |

| Temperature | Higher temperatures generally increase reaction rates, but can also lead to enzyme denaturation. | 30°C - 60°C |

| Co-solvent | The type and concentration of the organic co-solvent can affect substrate solubility and enzyme activity. | 5 - 30% (v/v) |

| Enzyme Loading | Higher enzyme loading increases the reaction rate but also the cost. | 1 - 15% (w/w) |

| Substrate Concentration | Higher concentrations are desirable for process efficiency but can lead to substrate inhibition. | 10 - 100 g/L |

Troubleshooting Common Issues:

-

Low Conversion Rate:

-

Increase temperature or enzyme loading.

-

Check if the pH is optimal.

-

The co-solvent may be inhibiting the enzyme; screen different co-solvents or reduce the concentration.

-

-

Enzyme Deactivation:

-

Reduce the temperature or organic co-solvent concentration.

-

Ensure the stirring is not too vigorous.

-

Consider a different immobilization support for the enzyme.

-

-

Poor Product Recovery:

-

Ensure the pH for precipitation is accurately at the isoelectric point of Carbidopa.

-

Check for product solubility in the final reaction mixture and consider extraction if precipitation is inefficient.

-

Conclusion and Future Outlook

The enzymatic conversion of this compound to Carbidopa represents a promising advancement in the sustainable synthesis of this vital pharmaceutical. By leveraging the high selectivity and mild operating conditions of biocatalysts like Candida antarctica Lipase B, it is possible to develop a process that is not only more environmentally friendly but also potentially more efficient and cost-effective. The framework provided in this guide offers a robust starting point for researchers to explore and optimize this biocatalytic transformation. Future work should focus on enzyme engineering to further enhance activity and stability, as well as the development of continuous flow processes for large-scale manufacturing.

References

- CN102702019A - Method for synthesizing carbidopa - Google P

-

Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC - NIH. (URL: [Link])

-

Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC - NIH. (URL: [Link])

- CN105732416A - Method for synthesizing Carbidopa - Google P

-

Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde - MDPI. (URL: [Link])

-

Pseudomonas cepacia lipase catalyzed esterification and transesterification of 3-(furan-2-yl) propanoic acid/ethyl ester: A comparison in ionic liquids vs hexane - ResearchGate. (URL: [Link])

-

Reactions catalyzed by lipases. a) hydrolysis, b) esterification, c)... - ResearchGate. (URL: [Link])

-

Esters of L-dopa: structure-hydrolysis relationships and ability to induce circling behaviour in an experimental model of hemiparkinsonism - PubMed. (URL: [Link])

-

Simplified Method to Optimize Enzymatic Esters Syntheses in Solvent-Free Systems: Validation Using Literature and Experimental Data - MDPI. (URL: [Link])

-

Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC - NIH. (URL: [Link])

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - MDPI. (URL: [Link])

-

Fine tuning enzyme activity assays for monitoring the enzymatic hydrolysis of PET - PubMed. (URL: [Link])

-

Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC - NIH. (URL: [Link])

-

Lipase-Catalyzed Esterification | Request PDF - ResearchGate. (URL: [Link])

-

The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development | JACS Au - ACS Publications. (URL: [Link])

-

Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase - PubMed Central. (URL: [Link])

-

Annals. Food Science and Technology 2009 HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC MONITORING OF ENZYMATIC STARCH HYDROLYSIS 1. I. (URL: [Link])

- CN104945270B - A kind of synthetic method of L-dopa methyl ester hydrochloride - Google P

-

Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols - ACS Publications. (URL: [Link])

-

Unique Hydrolysis of an Ester-Type Prodrug of Levodopa in Human Plasma: Relay-Type Role Sharing between Alpha-1 Acid Glycoprotein and Human Serum Albumin - PubMed. (URL: [Link])

-

Hydrolysis of Simple Aromatic Esters and Carbonates - ACS Publications. (URL: [Link])

-

Advances in lipase-catalyzed esterification reactions - PubMed. (URL: [Link])

-

Biocatalytic synthesis of chiral pharmaceutical intermediates - AIR Unimi. (URL: [Link])

-

A HPLC Method for Specific Determination of α-Amylase and Glucoamylase in Complex Enzymatic Preparations - ResearchGate. (URL: [Link])

- CN104945270A - Synthesis method of L-dopa methyl ester hydrochloride - Google P

-

Biodiesel Production from Transesterification with Lipase from Pseudomonas cepacia Immobilized on Modified Structured Metal Organic Materials | ACS Omega. (URL: [Link])

-

Enzymatic Assay Method for Evaluating the Lipase Activity in Complex Extracts from Transgenic Corn Seed. (URL: [Link])

- US20100311130A1 - Enzymatic ester hydrolysis - Google P

-

High-performance liquid chromatography-based assays of enzyme activities - PubMed. (URL: [Link])

-

Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs - MDPI. (URL: [Link])

-

Methyl oleate for plant protection products formulations: Enzymatic synthesis, reaction kinetics and application testing - Lirias - KU Leuven. (URL: [Link])

-

LIPASE-CATALYZED BIOCHEMICAL REACTIONS IN NOVEL MEDIA: A REVIEW - CDN. (URL: [Link])

-

Lipase-catalyzed asymmetric hydrolysis of esters having remote chiral/prochiral centers | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution - Arkivoc. (URL: [Link])

-

Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization - PubMed. (URL: [Link])

-

Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; exceptional features - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Immobilized Candida antarctica lipase B as an sn-1,3 regiospecific biocatalyst for the interesterification of triacylglycerols with fatty acid ethyl esters - NIH. (URL: [Link])

-

Screening of solvents for favoring hydrolytic activity of Candida antarctica Lipase B. (URL: [Link])

-

New methods for the manufacturing of pharmaceuticals and their intermediates using lipase. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl Esters [organic-chemistry.org]

- 3. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. users.uoa.gr [users.uoa.gr]

- 5. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in lipase-catalyzed esterification reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immobilized Candida antarctica lipase B as an sn-1,3 regiospecific biocatalyst for the interesterification of triacylglycerols with fatty acid ethyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lipase of Pseudomonas cepacia for biotechnological purposes: purification, crystallization and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates [mdpi.com]

- 14. Fine tuning enzyme activity assays for monitoring the enzymatic hydrolysis of PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. afst.valahia.ro [afst.valahia.ro]

- 16. High-performance liquid chromatography-based assays of enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Formulation of Carbidopa Methyl Ester for Animal Studies: Application Notes and Protocols

Abstract

This technical guide provides a comprehensive framework for the formulation of carbidopa methyl ester for use in preclinical animal research. This compound, a prodrug of the peripheral aromatic L-amino acid decarboxylase inhibitor carbidopa, presents unique formulation challenges due to the inherent instability of its ester linkage and catechol moiety. This document outlines the critical physicochemical principles, provides detailed, step-by-step protocols for the preparation of both oral and parenteral formulations, and offers guidance on stability assessment and quality control. The methodologies described herein are designed to ensure the accurate and reproducible delivery of this compound in animal models, thereby supporting the integrity and validity of pharmacokinetic and pharmacodynamic studies.

Introduction: The Rationale for this compound Formulation

Carbidopa is an essential component in the treatment of Parkinson's disease, administered in combination with levodopa to inhibit its peripheral conversion to dopamine, thereby increasing the central bioavailability of levodopa and reducing its side effects. The use of this compound as a prodrug is a strategy to potentially enhance the physicochemical and pharmacokinetic properties of the parent compound, such as its solubility and permeability.[1][2] The successful preclinical evaluation of this compound is contingent upon the development of stable and well-characterized formulations that ensure consistent exposure in animal models.

The primary challenges in formulating this compound stem from two key structural features:

-

The Ester Linkage: Ester prodrugs are susceptible to hydrolysis, a chemical process that cleaves the ester bond to release the active parent drug and an alcohol. This reaction is highly dependent on the pH of the surrounding environment, with rates of hydrolysis generally increasing in neutral to alkaline conditions.[3][4]

-

The Catechol Group: The 3,4-dihydroxyphenyl (catechol) moiety is highly susceptible to oxidation, which can be catalyzed by factors such as light, elevated pH, and the presence of metal ions.[5][6] This degradation can lead to a loss of potency and the formation of colored byproducts.

Therefore, the formulation strategy for this compound must be meticulously designed to mitigate these degradation pathways and ensure that the desired dose of the intact prodrug is administered.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the physicochemical properties of this compound is paramount for the development of a successful formulation.

| Property | Description | Significance for Formulation |

| Chemical Structure | Methyl (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate.[7] | The ester and catechol groups are key functional moieties that dictate the compound's stability and formulation requirements. |

| Molecular Weight | 240.26 g/mol (free base).[1] | Essential for accurate calculation of concentrations and dosages. |

| Salt Form | Likely available as a hydrochloride (HCl) salt. | The salt form can significantly impact solubility and stability. The HCl salt is expected to have higher aqueous solubility, particularly in acidic conditions. |

| Solubility | Qualitative data suggests slight solubility in acetonitrile, DMSO, and methanol.[8] One source indicates solubility in water, likely referring to the salt form.[8] | The choice of vehicle is dictated by the compound's solubility. A preliminary solubility assessment is crucial. |

| Stability | Prone to hydrolysis (ester linkage) and oxidation (catechol group).[3][5] | Formulation must be designed to minimize degradation. This includes pH control, protection from light, and the potential use of antioxidants and chelating agents. |

| Hygroscopicity | Described as hygroscopic.[8] | Requires careful handling and storage in a dry environment to prevent water absorption, which can affect weighing accuracy and stability. |

2.1 Preliminary Solubility Assessment Protocol

Prior to preparing a full batch of a formulation, it is strongly recommended to perform a small-scale solubility assessment to determine the most suitable vehicle.

Objective: To estimate the solubility of this compound in various preclinical vehicles.

Materials:

-

This compound (HCl salt is recommended for aqueous formulations)

-

Selection of vehicles (see Table 2)

-

Vortex mixer

-

Microcentrifuge

-

Calibrated analytical balance

-

HPLC or UV-Vis spectrophotometer (for quantification)

Procedure:

-

Prepare saturated solutions by adding an excess of this compound to a small, known volume (e.g., 1 mL) of each test vehicle in separate microcentrifuge tubes.

-

Vortex the tubes vigorously for 2-3 minutes.

-

Place the tubes on a rotator at room temperature for at least 24 hours to ensure equilibrium is reached.

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

Express the solubility in mg/mL.

Formulation Protocols

The following protocols provide detailed instructions for the preparation of an oral and a parenteral formulation for this compound. The choice of formulation will depend on the specific aims of the animal study.

3.1 Protocol 1: Aqueous Formulation for Oral Gavage

This formulation is suitable for studies requiring oral administration and leverages pH control to enhance the stability of the ester prodrug. The use of the hydrochloride salt of this compound is recommended for this aqueous formulation to improve solubility.

Rationale for Component Selection:

-

Vehicle: Purified water is a simple and well-tolerated vehicle for oral administration.

-

pH Adjustment: A citrate buffer is used to maintain an acidic pH (target pH 3.0-4.0), which is critical for minimizing the hydrolysis of the ester linkage.

-

Antioxidant: Ascorbic acid is included to protect the catechol moiety from oxidative degradation.

-

Chelating Agent: Edetate disodium (EDTA) is added to chelate trace metal ions that can catalyze the oxidation of the catechol group.

Table 1: Composition of Aqueous Oral Formulation

| Component | Concentration | Purpose |

| This compound HCl | Target dose-dependent | Active Pharmaceutical Ingredient (Prodrug) |

| Citric Acid Monohydrate | To achieve pH 3.0-4.0 | Buffering agent |

| Sodium Citrate Dihydrate | To achieve pH 3.0-4.0 | Buffering agent |

| Ascorbic Acid | 0.1% w/v | Antioxidant |

| Edetate Disodium (EDTA) | 0.01% w/v | Chelating Agent |

| Purified Water | q.s. to final volume | Vehicle |

Step-by-Step Preparation Protocol:

-

Prepare the Vehicle: In a suitable volumetric flask, dissolve the ascorbic acid and EDTA in approximately 80% of the final volume of purified water.

-

Prepare the Buffer: In a separate container, prepare a citrate buffer solution and adjust the pH to the target range of 3.0-4.0.

-

Combine and Dissolve: Add the prepared citrate buffer to the vehicle containing ascorbic acid and EDTA.

-

Weigh the API: Accurately weigh the required amount of this compound HCl.

-

Dissolution: Slowly add the this compound HCl to the prepared vehicle while stirring. Gentle warming (not exceeding 40°C) may be used to aid dissolution if necessary.

-

Final Volume: Once the API is fully dissolved, add purified water to reach the final desired volume and mix thoroughly.

-

Quality Control:

-

Measure the final pH of the solution and ensure it is within the target range.

-

Visually inspect the solution for any particulate matter.

-

It is highly recommended to quantify the concentration of this compound in the final formulation using a validated analytical method (e.g., HPLC) to confirm accuracy.

-

-

Storage: Store the formulation in a tightly sealed, light-protected container (e.g., amber glass vial) at 2-8°C. Due to the potential for hydrolysis, it is recommended to prepare this formulation fresh and use it within 24-48 hours. A preliminary stability study is advised to determine a more precise in-use period.

3.2 Protocol 2: Non-Aqueous Formulation for Parenteral Administration

This formulation is designed for parenteral routes (e.g., subcutaneous or intraperitoneal injection) where a smaller injection volume is often required and aqueous instability is a significant concern.

Rationale for Component Selection:

-

Vehicle: A co-solvent system of polyethylene glycol 400 (PEG 400) and propylene glycol (PG) is used to dissolve this compound. These are commonly used and generally well-tolerated solvents in preclinical parenteral formulations.

-

Antioxidant: Butylated hydroxytoluene (BHT) is a lipid-soluble antioxidant suitable for non-aqueous formulations to protect the catechol group.

Table 2: Composition of Non-Aqueous Parenteral Formulation

| Component | Percentage (v/v) | Purpose |

| This compound | Target dose-dependent | Active Pharmaceutical Ingredient (Prodrug) |

| Polyethylene Glycol 400 (PEG 400) | 60% | Primary Solvent |

| Propylene Glycol (PG) | 40% | Co-solvent |

| Butylated Hydroxytoluene (BHT) | 0.02% w/v | Antioxidant |

Step-by-Step Preparation Protocol:

-

Prepare the Vehicle: In a sterile container, combine the required volumes of PEG 400 and propylene glycol.

-

Dissolve the Antioxidant: Add the BHT to the co-solvent mixture and stir until fully dissolved.

-

Weigh the API: Accurately weigh the required amount of this compound (free base or HCl salt).

-

Dissolution: Gradually add the this compound to the vehicle while stirring. Gentle warming (not exceeding 40°C) and sonication can be used to facilitate dissolution.

-

Sterile Filtration: Once the API is completely dissolved, sterilize the formulation by filtering it through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE) into a sterile vial.[9]

-

Quality Control:

-

Visually inspect the final solution for clarity and absence of particulate matter.

-

Confirm the concentration of this compound using a validated analytical method.

-

-

Storage: Store the sterile formulation in a tightly sealed, light-protected sterile vial at room temperature or 2-8°C, depending on stability assessments. Non-aqueous formulations are generally more stable against hydrolysis than aqueous ones, but a stability study is still recommended.

Visualization of Workflows and Structures

4.1 Chemical Structure of this compound

Caption: Chemical structure of this compound.

4.2 Workflow for Aqueous Oral Formulation Preparation

Caption: Workflow for preparing the non-aqueous parenteral formulation.

Justification of Experimental Choices and Self-Validating Systems

The protocols provided in this guide are designed to be self-validating through the inclusion of critical quality control steps. The rationale behind key experimental choices is as follows:

-

pH Control for Aqueous Formulations: The choice of an acidic pH (3.0-4.0) is based on the general principle that ester hydrolysis is minimized in acidic conditions. The inclusion of a buffer system ensures that this pH is maintained. The final pH measurement serves as a validation that the formulation has been prepared correctly.

-

Inclusion of Antioxidants and Chelating Agents: The catechol structure is notoriously unstable. The inclusion of ascorbic acid (for aqueous systems) or BHT (for non-aqueous systems) and EDTA is a proactive measure to prevent oxidative degradation. The stability of the formulation, which can be assessed by HPLC over time, will validate the effectiveness of these excipients.

-

Sterile Filtration for Parenteral Formulations: For any formulation administered by injection, sterility is non-negotiable to prevent infection in the research animals. The use of a 0.22 µm filter is the standard method for sterilizing solutions that cannot be autoclaved.

-

Concentration Verification: The recommendation to perform a concentration assay on the final formulation is a critical step to ensure that the intended dose is being administered. This accounts for any potential weighing errors or incomplete dissolution.

Conclusion and Best Practices

The successful formulation of this compound for animal studies is achievable with careful consideration of its inherent chemical instabilities. The protocols outlined in this document provide a robust starting point for researchers. It is imperative to remember that these are guiding protocols, and some level of compound-specific optimization and validation, particularly concerning solubility and stability, should be performed by the end-user.

Key Best Practices:

-

Always use high-purity reagents and solvents.

-

When possible, use pharmaceutical-grade excipients.

-

Protect the compound and its formulations from light at all stages of handling and storage.

-

Prepare fresh aqueous formulations for each experiment, or validate the stability for longer storage.

-

Always perform a final visual inspection for precipitation or color change before administration.

-

Maintain detailed records of all formulation preparations and quality control checks.

By adhering to these principles and protocols, researchers can be confident in the quality and consistency of their this compound formulations, leading to more reliable and reproducible results in their animal studies.

References

-

PubChem. (n.d.). Methyl 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Yee, C., Blythe, T. A., McNabb, T. J., & Walts, A. E. (1992). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. Journal of the American Chemical Society, 114(19), 7411-7418.

-

Contract Laboratory. (2025, November 7). Sterility Testing Guide: Direct Inoculation vs. Membrane Filtration. Retrieved from [Link]

- Google Patents. (n.d.). US10730895B2 - Carbidopa prodrug.

- Google Patents. (n.d.). WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa.

-

MDPI. (2022, May 16). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Retrieved from [Link]

- Google Patents. (n.d.). EP0253490A1 - Controlled release combination of carbidopa/levodopa.

- Google Patents. (n.d.). WO2012079072A2 - Subcutaneously infusible levodopa prodrug compositions and methods of infusion.

- Patent 0320051. (n.d.). Controlled release combination of carbidopa/levodopa.

- Google Patents. (n.d.). WO2004052841A1 - Carbidopa prodrugs and uses thereof.

-

MDPI. (2025, November 19). Effective Antioxidants as Plausible Ligands in Chromium(III) Supplementation: How Complexation Modulates Catechol-Based Polyphenols. Retrieved from [Link]

-

Taylor & Francis Online. (2025, August 6). Influence of layer position on in vitro and in vivo release of levodopa.... Retrieved from [Link]

-

NIH OACU. (n.d.). Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Retrieved from [Link]

-

Taylor & Francis Online. (2014, December 23). Potential transbuccal delivery of l-DOPA methylester prodrug: stability in the environment of the oral cavity and ability to cross the mucosal tissue. Retrieved from [Link]

-

MDPI. (2021, July 7). Development of a Hydrophobicity-Controlled Delivery System Containing Levodopa Methyl Ester Hydrochloride Loaded into a Mesoporous Silica. Retrieved from [Link]

-

ResearchGate. (2025, December 23). (PDF) Pharmaceutical and pharmacokinetic evaluation of a newly formulated multiparticulate matrix of levodopa and carbidopa. Retrieved from [Link]

- Google Patents. (n.d.). US8492423B2 - Pharmaceutical propylene glycol solvate compositions.

-

UCLA Animal Research Committee. (n.d.). Use of Fluids and Diluted Drugs in Research Animals. Retrieved from [Link]

-

PubMed. (2000, October 15). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Retrieved from [Link]

-

PMC. (n.d.). Foslevodopa/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease. Retrieved from [Link]

-

Longdom Publishing. (2015, December 10). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Retrieved from [Link]

-